5-(sec-Pentyl)barbituric acid

Description

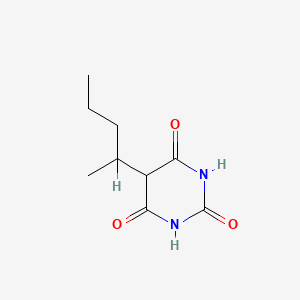

5-(sec-Pentyl)barbituric acid is a barbiturate derivative characterized by a secondary pentyl group at the 5-position of the barbituric acid core. Barbiturates are central nervous system (CNS) depressants historically used as sedatives, hypnotics, and anticonvulsants. The structural modifications at the 5-position significantly influence pharmacological activity, metabolic stability, and toxicity. The sec-pentyl substituent introduces steric and electronic effects that differentiate this compound from other barbiturates .

Properties

CAS No. |

83-29-4 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5-pentan-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C9H14N2O3/c1-3-4-5(2)6-7(12)10-9(14)11-8(6)13/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13,14) |

InChI Key |

QSELDKYOARDOCZ-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1C(=O)NC(=O)NC1=O |

Canonical SMILES |

CCCC(C)C1C(=O)NC(=O)NC1=O |

Other CAS No. |

83-29-4 |

Origin of Product |

United States |

Scientific Research Applications

5-(sec-Pentyl)barbituric acid is a derivative of barbituric acid, which has garnered attention for its potential applications in various scientific and therapeutic domains. This compound, with the chemical formula , is primarily recognized as an intermediate in the synthesis of secobarbital, a well-known sedative and hypnotic agent. Below is a detailed exploration of its applications, supported by relevant data tables and case studies.

Structure and Characteristics

This compound features a pyrimidine ring structure that is characteristic of barbiturates, which are known for their central nervous system (CNS) depressant effects. The presence of the sec-pentyl group at the 5-position enhances its lipophilicity, influencing its pharmacokinetic properties.

Pharmacological Research

This compound is primarily utilized as an intermediate in the synthesis of secobarbital, which has significant applications as a sedative and anesthetic. Secobarbital has been widely used in both human and veterinary medicine for its hypnotic properties. Its efficacy as a treatment for insomnia and as a pre-anesthetic agent underscores the relevance of this compound in pharmacological studies.

Therapeutic Uses

- Sedative-Hypnotics : As part of the barbiturate class, derivatives like secobarbital are used to induce sleep or sedation in patients undergoing surgical procedures.

- Anticonvulsant Properties : Some studies suggest that barbiturate derivatives may possess anticonvulsant properties, making them candidates for research into epilepsy treatments.

Research on CNS Activity

The compound's role in CNS activity has been investigated extensively. Barbiturates are known to enhance GABAergic transmission, leading to increased inhibitory neurotransmission. This mechanism is critical for understanding how this compound and its derivatives can modulate neuronal excitability.

Case Study 1: Synthesis and Activity

A study focused on synthesizing various barbiturate derivatives highlighted the potential of this compound as a precursor for compounds with enhanced hypnotic activity. The research demonstrated that modifications at the 5-position can significantly alter pharmacological effects, suggesting avenues for developing new therapeutic agents .

Case Study 2: Comparative Analysis

Comparative analyses of different barbiturate derivatives have shown that those with branched alkyl groups, such as sec-pentyl, often exhibit improved lipid solubility and faster onset of action compared to their straight-chain counterparts. This characteristic makes them particularly useful in clinical settings where rapid sedation is required .

Comparison with Similar Compounds

Key Structural Differences :

| Compound | 5-Substituent Type | Notable Features |

|---|---|---|

| 5-(sec-Pentyl)barbituric acid | Aliphatic (branched) | Enhanced steric hindrance, moderate lipophilicity |

| 5-Phenylbarbituric acid | Aromatic | π-π interactions, increased rigidity |

| 5-Cyclohexenyl derivatives | Cyclic olefin | High lipid solubility, prolonged half-life |

| 5-(2-Thienylidene) | Heteroaromatic | Conjugated system, optoelectronic applications |

Pharmacological Activity

Anticonvulsant Effects :

- This compound (HB-7) : Demonstrates anticonvulsive properties in pentylentetrazol-induced seizures in cats, increasing seizure thresholds and suppressing penicillin-induced cortical spikes. Comparable to pentobarbital in EEG spindle induction but with distinct stereochemical influences .

- Racemic DMBB (5-(1,3-dimethylbutyl)) : The (+)-isomer induces tonic seizures, while the (-)-isomer acts as a CNS depressant, highlighting stereochemistry's critical role .

- Phenobarbital: Long-acting due to slow metabolism; lacks the sec-pentyl group’s steric effects, leading to broader therapeutic use .

GABA Receptor Interactions :

Toxicity and Metabolism

Physicochemical Properties

Solubility and Bioavailability :

Optoelectronic Applications :

- Barbiturates with conjugated systems (e.g., 5-(2-thienylidene)) exhibit UV absorbance and electroluminescence, unlike aliphatic derivatives .

Preparation Methods

Condensation of Malonic Esters with Urea

The classical and most widely employed method for synthesizing 5,5-disubstituted barbituric acids, including this compound, is the condensation of a substituted malonic ester with urea in the presence of a base such as sodium ethoxide in absolute ethanol. This method was first developed by Fischer and has been the foundation for barbiturate synthesis for over a century.

- The malonic ester used is typically diethyl sec-pentylmalonate or a similar derivative bearing the sec-pentyl substituent.

- Sodium ethoxide acts both as a base to generate the enolate from the malonate and as a catalyst for the condensation with urea.

- The reaction proceeds via nucleophilic attack of the malonate enolate on urea, followed by cyclization and dehydration to form the barbituric acid ring system.

- The reaction is typically carried out under reflux in absolute ethanol to ensure complete condensation.

This approach yields the this compound as a crystalline solid after workup and purification by recrystallization.

Bromination and Amination for Derivative Formation

Following the initial preparation of the this compound, further functionalization can be achieved by bromination at the 5-position (if a hydrogen is present) to form 5-bromo-5-(sec-Pentyl)barbituric acid. This brominated intermediate can then undergo nucleophilic substitution with various amines to yield 5-amino derivatives (uramil derivatives).

- Bromination is typically performed in aqueous sodium hydroxide solution with bromine water.

- Amination involves reaction of the 5-bromo derivative with primary or secondary amines in methanol, often at room temperature or under reflux.

- The pH of the reaction mixture is crucial for optimal yield and product isolation; careful adjustment can improve product recovery.

- The products are isolated by filtration, solvent evaporation, or precipitation by pH adjustment.

Alternative Alkylation Methods

An alternative method involves direct alkylation of barbituric acid or its sodium salt with alkyl halides (e.g., 2-methoxyallyl bromide) in the presence of copper sulfate as a catalyst under alkaline conditions. This method was demonstrated for related compounds such as 5-sec-butyl-5-(2'-methoxyallyl)barbituric acid and can be adapted for sec-pentyl substituents.

- The barbituric acid is dissolved in sodium hydroxide solution.

- The alkyl halide is added, and the mixture is shaken or stirred for several hours.

- The product is isolated by filtration and purified by recrystallization from solvent mixtures like ethyl acetate and heptane.

Detailed Experimental Data and Research Findings

Yields and Purity

- Yields for condensation reactions of malonic esters with urea to form 5-alkyl barbituric acids typically range from 70% to 80%, depending on reaction conditions and substituent nature.

- Bromination and amination steps generally proceed with high yields (often above 80%), but care must be taken to avoid side reactions, especially with aromatic substituents.

- Purification by recrystallization from ethanol or mixed solvents yields highly pure products with melting points consistent with literature values.

Analytical Characterization

- Elemental microanalysis confirms the expected composition of synthesized this compound and its derivatives, with carbon, hydrogen, and nitrogen percentages closely matching calculated values.

- Nuclear Magnetic Resonance (NMR) spectroscopy typically shows broad singlets for imide hydrogens between 8.0 and 11.8 ppm, confirming the barbituric acid structure.

- Infrared (IR) spectra exhibit characteristic carbonyl stretching bands and N-H vibrations consistent with barbituric acid derivatives.

- Mass spectrometry confirms molecular ions and fragmentation patterns typical of 5,5-disubstituted barbiturates.

Stability and Hydrolysis

- Hydrolytic stability studies in 95% ethanol with 0.3 N sodium hydroxide indicate that this compound derivatives are relatively stable under basic conditions over several hours.

- Stability correlates with hypnotic potency in barbiturates; branched alkyl substituents such as sec-pentyl increase stability and activity.

- Hydrolysis proceeds via nucleophilic attack on the pyrimidine ring, with steric hindrance from the sec-pentyl group reducing the rate of ring cleavage.

Summary Table of Preparation Methods and Key Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of malonate + urea | Diethyl sec-pentylmalonate, urea, NaOEt, reflux in absolute ethanol | 70-80 | Classical Fischer synthesis; base-catalyzed |

| Bromination | Bromine water, 0.6 N NaOH, room temp | 80-90 | Forms 5-bromo-5-(sec-Pentyl)barbituric acid |

| Amination | Primary/secondary amines, methanol, RT or reflux | 75-90 | Nucleophilic substitution of bromide |

| Direct alkylation | Barbituric acid, 2-methoxyallyl bromide, NaOH, CuSO4 catalyst | 60-75 | Alternative alkylation under alkaline conditions |

Q & A

Q. How does the substituent at the 5-position influence keto-enol tautomerism in barbituric acid derivatives?

The substituent's electron-withdrawing strength determines the equilibrium between keto and enol forms. For example, 5-(4-nitrophenyl)barbituric acid favors the enol form due to strong electron withdrawal, enabling conjugation with the aryl group. Methodologically, NMR integration in polar solvents (e.g., DMSO) quantifies tautomeric ratios. Substituents like aldehydes (e.g., 4-formylphenyl) allow further functionalization via condensation reactions to modulate tautomerism .

Q. What spectroscopic methods are effective for analyzing solvent-solute interactions in barbituric acid derivatives?

NMR spectroscopy is critical for studying hydrogen bonding and solvent effects. For instance, deuterated DMSO interacts with acidic protons of barbituric acid, broadening NMR signals due to proton exchange. Computational models (e.g., CNDO method) complement experimental data to predict tautomeric stability and electronic transitions .

Q. How are 5-alkyl/aryl barbituric acid derivatives synthesized, and what are common pitfalls?

Classic methods include nucleophilic substitution (e.g., alkylation of barbiturate anions) and condensation reactions. For example, 5-(4-formylphenyl)barbituric acid is synthesized via direct nitration or nucleophilic aromatic substitution. Limitations arise with steric hindrance or low nucleophilicity of unalkylated barbiturate anions, necessitating optimized conditions (e.g., higher temperatures or alkylated precursors) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in polymorph stability predictions for barbituric acid derivatives?

Conflicting data on polymorph energy rankings (e.g., Form I vs. II) arise from molecular conformation sensitivity. Ab initio lattice energy calculations, accounting for hydrogen-bonding motifs (e.g., N–H···O vs. C–H···O), reveal that small energy differences (<1 kcal/mol) allow multiple stable forms. Conformational flexibility (e.g., envelope vs. planar structures) must be modeled to predict experimentally observed polymorphs .

Q. What strategies optimize the design of barbituric acid-based push-pull systems for UV/Vis absorption studies?

Introduce electron-withdrawing groups (e.g., nitro, formyl) to aryl substituents to create conjugated π-systems. For example, Horner–Wadsworth–Emmons reactions extend conjugation in 5-(4-nitrostyrylphenyl)barbituric acid. UV/Vis spectra (e.g., λ ~400–500 nm) correlate with substituent electronic effects, validated via linear regression analysis of solvent parameters (e.g., polarity, hydrogen bonding) .

Q. How do stereochemical and electronic properties of 5-(sec-pentyl) substituents affect pharmacological activity?

Optical rotatory dispersion (ORD) studies reveal stereospecific Cotton effects linked to pharmacological activity. For example, (S)-5-ethyl-5-(2'-pentyl)barbituric acid shows distinct n→π* and π→π* transitions compared to inactive enantiomers. Synthetically, chiral precursors (e.g., pulegone derivatives) ensure high optical purity, while pH-dependent ORD clarifies ionization states critical for CNS penetration .

Q. What methodologies reconcile conflicting data on barbituric acid tautomer stability in different solvents?

Combine experimental (e.g., NMR, UV/Vis) and computational (e.g., CNDO, PPP methods) approaches. For instance, diketo tautomers dominate in nonpolar solvents, while polar solvents stabilize enolates via hydrogen bonding. Discrepancies in transition energy calculations are resolved by considering solvent dielectric effects and solvation energy .

Methodological Notes

- Data Contradiction Analysis : Conflicting tautomer ratios in NMR vs. computational studies often stem from solvent dynamics or implicit solvation model limitations. Validate with explicit solvent simulations .

- Experimental Design : Use alkylated barbiturate anions in nucleophilic substitutions to avoid side reactions at electrophilic methine carbons .

- Synthetic Optimization : For ester derivatives (e.g., intravenous anesthetics), refine reaction times and anhydride ratios to maximize yields (e.g., 73% for acetate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.